molecular formula C11H10F4OS B8376280 2-[Difluoro(ethylthio)methyl]-2-(2,4-difluorophenyl)oxirane

2-[Difluoro(ethylthio)methyl]-2-(2,4-difluorophenyl)oxirane

Cat. No.: B8376280
M. Wt: 266.26 g/mol
InChI Key: XULYTAKLRKZLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Difluoro(ethylthio)methyl]-2-(2,4-difluorophenyl)oxirane is a useful research compound. Its molecular formula is C11H10F4OS and its molecular weight is 266.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10F4OS

Molecular Weight

266.26 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-2-[ethylsulfanyl(difluoro)methyl]oxirane

InChI

InChI=1S/C11H10F4OS/c1-2-17-11(14,15)10(6-16-10)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3

InChI Key

XULYTAKLRKZLHK-UHFFFAOYSA-N

Canonical SMILES

CCSC(C1(CO1)C2=C(C=C(C=C2)F)F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 60%) NaH (876 mg, 0.022 mol) in THF (30 ml)-DMSO (50 ml) was heated to an external temperature of 50° C., followed by the addition of trimethylsulfoxonium iodide (4.8 g, 0.022 mol) in portions. After stirring at the same temperature for one hour, the reaction mixture was cooled to −20° C. and added dropwise with a solution of 2-ethylthio-2,2,2′,4′-tetrafluoroacetophenone (4.6 g, 0.018 mol) in THF (20 ml). The resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was then poured into ice water, followed by extraction with ethyl acetate. The extract was washed successively with water and saturated saline and dried over magnesium sulfate. The solvent was then distilled off under reduced pressure, whereby 2-(2,4-difluorophenyl)-2-[(ethylthio) (difluoro)methyl]oxirane (4.3 g, yield: 90.0%) was obtained as a pale yellow oil.
Name
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876 mg
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reactant
Reaction Step One
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50 mL
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reactant
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30 mL
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4.8 g
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reactant
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2-ethylthio-2,2,2′,4′-tetrafluoroacetophenone
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4.6 g
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reactant
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20 mL
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solvent
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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CCSC(F)(F)C(=O)c1ccc(F)cc1F
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